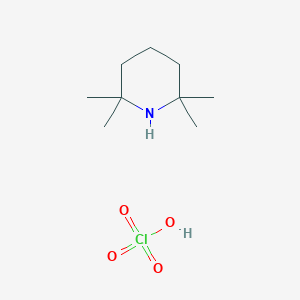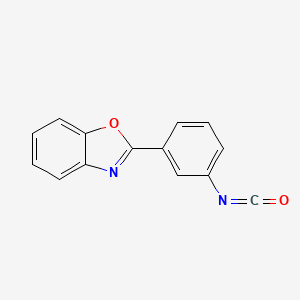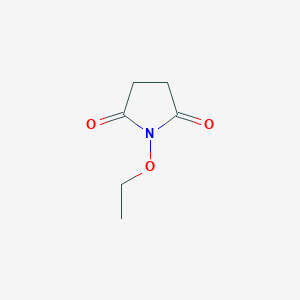
C17H26ClN3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
amines , which are characterized by the presence of one or more amino groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{3-chloro-2-[(cyclopropylamino)methyl]phenyl}-N,N,4-trimethylpyrrolidin-3-amine involves several steps. One common method includes the reaction of 3-chloro-2-[(cyclopropylamino)methyl]benzaldehyde with N,N,4-trimethylpyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity, using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification .
Chemical Reactions Analysis
1-{3-chloro-2-[(cyclopropylamino)methyl]phenyl}-N,N,4-trimethylpyrrolidin-3-amine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding or .
Reduction: Reduction reactions can be carried out using or , resulting in the formation of .
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions
Scientific Research Applications
1-{3-chloro-2-[(cyclopropylamino)methyl]phenyl}-N,N,4-trimethylpyrrolidin-3-amine: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-{3-chloro-2-[(cyclopropylamino)methyl]phenyl}-N,N,4-trimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes . It is believed to exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-{3-chloro-2-[(cyclopropylamino)methyl]phenyl}-N,N,4-trimethylpyrrolidin-3-amine: can be compared with other similar compounds, such as:
Dibutyl[1-(6-chloro-1H-1,3-benzodiazol-2-yl)ethyl]amine: This compound shares a similar structural framework but differs in its functional groups and overall reactivity.
Properties
Molecular Formula |
C17H26ClN3 |
|---|---|
Molecular Weight |
307.9 g/mol |
IUPAC Name |
N,N-dibutyl-6-methylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C17H25N3.ClH/c1-4-6-10-20(11-7-5-2)17-15-12-14(3)8-9-16(15)18-13-19-17;/h8-9,12-13H,4-7,10-11H2,1-3H3;1H |
InChI Key |
FRBJGAYRIDBYOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC=NC2=C1C=C(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)

![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)





![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)



